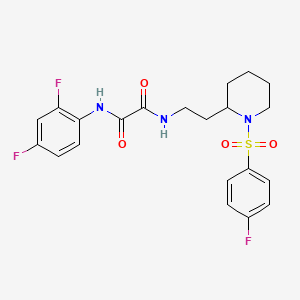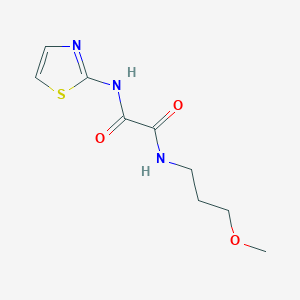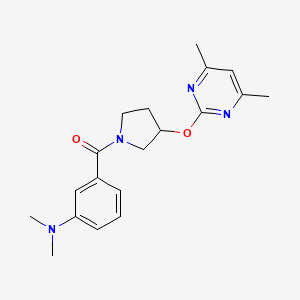
(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: is a complex organic compound notable for its multifaceted applications across various scientific disciplines, including chemistry, biology, medicine, and industry. Its structure includes functional groups that enable it to participate in a variety of chemical reactions, making it a valuable compound for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. These steps often include the formation of intermediates that are subsequently combined to create the final compound.
One common synthetic route might start with the alkylation of 3-(dimethylamino)benzaldehyde with a pyrrolidine derivative, followed by oxidation and esterification reactions. Reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts such as palladium or copper to facilitate various stages of the synthesis.
Industrial Production Methods
On an industrial scale, production methods need to be efficient and cost-effective. Typically, large-scale production involves optimizing the reaction conditions identified in laboratory settings. Advanced techniques such as continuous flow chemistry might be employed to enhance yield and reduce reaction times. Additionally, solvent selection and recycling play a critical role in industrial processes to minimize waste and environmental impact.
化学反应分析
Types of Reactions
(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: undergoes several types of chemical reactions, including:
Oxidation: : Conversion of the methanone group to various oxidized forms.
Reduction: : Reduction of the ketone group under mild conditions to yield the corresponding alcohol.
Substitution: : Nucleophilic substitution at the pyrimidine ring, facilitated by the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: : Strong nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions vary based on the reagents and conditions used. For instance, oxidation might yield carboxylic acids or aldehydes, while reduction often results in alcohols. Substitution reactions on the pyrimidine ring can introduce various functional groups, expanding the compound’s utility.
科学研究应用
(3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: has broad applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.
Biology: : Utilized in studies exploring molecular interactions and enzyme functions.
Medicine: : Investigated for its potential as a pharmacophore in drug design, especially in targeting specific biological pathways.
Industry: : Used in the development of materials with unique properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves interactions with various molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular function. For example, the compound’s ability to bind to specific sites on proteins may alter their conformation and activity, influencing biological pathways.
相似化合物的比较
Comparison with Other Compounds
Comparing (3-(Dimethylamino)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone with similar compounds highlights its uniqueness. For instance:
(3-(Dimethylamino)phenyl)(3-(methyl)pyrrolidin-1-yl)methanone: lacks the pyrimidin-2-yl group, affecting its reactivity and application.
(3-(Dimethylamino)phenyl)(3-(phenyl)pyrrolidin-1-yl)methanone: has a phenyl group instead of the pyrimidin-2-yl group, altering its chemical properties and biological activity.
List of Similar Compounds
(3-(Dimethylamino)phenyl)(3-(methyl)pyrrolidin-1-yl)methanone
(3-(Dimethylamino)phenyl)(3-(phenyl)pyrrolidin-1-yl)methanone
(3-(Dimethylamino)phenyl)(3-(benzyl)pyrrolidin-1-yl)methanone
This compound's ability to integrate various functional groups gives it distinct properties, making it a valuable subject for continued research and application in multiple scientific fields.
属性
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-10-14(2)21-19(20-13)25-17-8-9-23(12-17)18(24)15-6-5-7-16(11-15)22(3)4/h5-7,10-11,17H,8-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZITHSBIWFNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
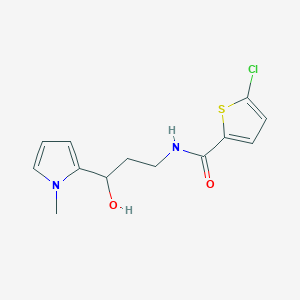
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2424281.png)
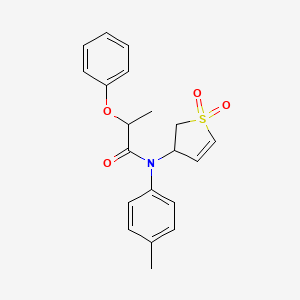
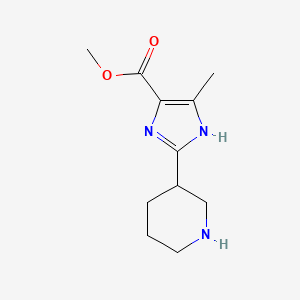
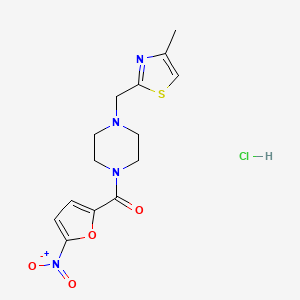
![Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2424285.png)
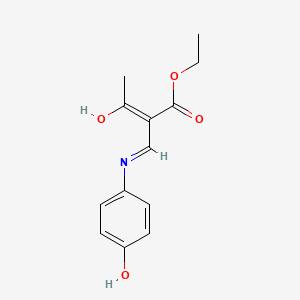
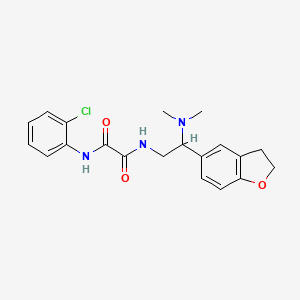
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2424288.png)
![1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2424289.png)
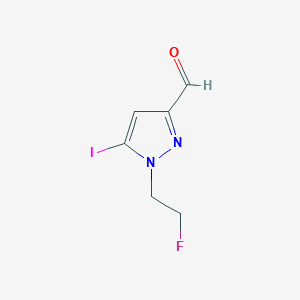
![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2424299.png)
